molecular formula C8H3Cl2NO3 B8383595 3,4-Dichloroisatoic anhydride

3,4-Dichloroisatoic anhydride

Cat. No.: B8383595
M. Wt: 232.02 g/mol
InChI Key: WRRSVISRSQCJGU-UHFFFAOYSA-N
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Description

3,4-Dichloroisatoic anhydride is a useful research compound. Its molecular formula is C8H3Cl2NO3 and its molecular weight is 232.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H3Cl2NO3

Molecular Weight

232.02 g/mol

IUPAC Name

7,8-dichloro-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H3Cl2NO3/c9-4-2-1-3-6(5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)

InChI Key

WRRSVISRSQCJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC(=O)N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 6,7-dichloro-1H-indole-2,3-dione (4.95 g) in 25 mL glacial acid and 25 mL acetic anhydride was added chromium (VI) oxide (3.9 g, 39 mmol) portionwise at 85° C. After addition, the mixture was stirred at 90° C. for 30 min. and cooled down to room temperature. Filtration provided a small amount of 7,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione. Evaporation of the filtrate gave the majority of the product as a green solid containing chromium (III) oxide.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
glacial acid
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-4,5-dichloro-benzoic acid (1.5 g, 7.28 mmol) was dissolved in 1:1 DCM/THF (20 mL) and cooled to 0° C. Phosgene (20% in toluene, 5.4 mL, 8.00 mmol) and Hünig's base (2.54 mL, 14.6 mmol) were added and the reaction was stirred overnight and warmed slowly to rt. The mixture was poured into water and extracted with DCM (3×) and EtOAc (2×). The combined organic layers were dried (MgSO4), and concentrated to provide the product as a white solid (1.6 g, 92%). HPLC: RT=8.10 min. MS (ESI−): mass calcd. for C8H3Cl2NO3, 232.0; m/z found, 231 [M−H]−. 1H NMR (400 MHz, DMSO-d6): 11.95 (s, 1H), 8.10 (s, 1H), 7.32 (s, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
DCM THF
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

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